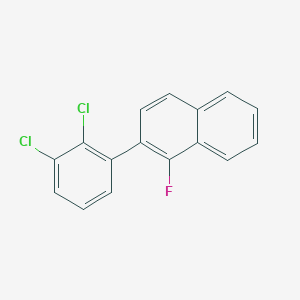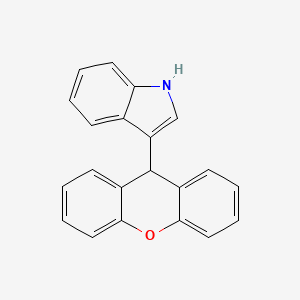
6-Chloro-9-(4-nitrobenzyl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(4-nitrobenzyl)-9h-purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a chloro group at the 6th position and a nitrobenzyl group at the 9th position of the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(4-nitrobenzyl)-9h-purine typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Nitrobenzylation: The nitrobenzyl group is introduced at the 9th position through a nucleophilic substitution reaction. This step often involves the use of 4-nitrobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(4-nitrobenzyl)-9h-purine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions like the Buchwald-Hartwig amination to form C-N bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts with ligands and bases like potassium carbonate (K2CO3).
Major Products
Reduction: 6-Amino-9-(4-nitrobenzyl)-9h-purine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-9-(4-nitrobenzyl)-9h-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(4-nitrobenzyl)-9h-purine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. The nitro group can also undergo reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9-(4-aminobenzyl)-9h-purine: Similar structure but with an amino group instead of a nitro group.
6-Chloro-9-(4-methylbenzyl)-9h-purine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
6-Chloro-9-(4-nitrobenzyl)-9h-purine is unique due to the presence of both a chloro and a nitrobenzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
4230-26-6 |
|---|---|
Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
6-chloro-9-[(4-nitrophenyl)methyl]purine |
InChI |
InChI=1S/C12H8ClN5O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7H,5H2 |
InChI Key |
DFEHRUHEWVAKCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)



![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone](/img/structure/B11834614.png)
![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)


![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)



